5-(3-t-Butylsulfamoylphenyl)nicotinic acid
Description
5-(3-t-Butylsulfamoylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a pyridinecarboxylic acid and is essential for human health, playing a role in various metabolic processes.
Properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-5-11(8-14)12-7-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFWCKOHDKWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid typically involves the introduction of a t-butylsulfamoyl group to a nicotinic acid derivative. This can be achieved through a series of organic reactions, including sulfonation and subsequent substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale chemical synthesis using commercially available raw materials. The process may include steps such as oxidation of pyridine derivatives and subsequent functional group modifications. The choice of industrial methods aims to optimize efficiency, cost-effectiveness, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may interact with receptors and enzymes involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid with similar biological functions.
Isonicotinic Acid: A structural isomer of nicotinic acid with different chemical properties.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and potential therapeutic effects compared to other nicotinic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
